molecular formula C21H21N3O2S2 B302462 4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No. B302462
M. Wt: 411.5 g/mol
InChI Key: IMUGWXLJEZXJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess several biochemical and physiological effects that make it a promising candidate for further studies.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins in the body that are involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and physiological effects:
4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation in the body, and inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have antioxidant properties and may help protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide in lab experiments is its potential to inhibit cancer cell growth, reduce inflammation, and inhibit microbial growth. This makes it a promising candidate for further studies in these areas. However, one limitation of using this compound in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for testing.

Future Directions

There are several future directions for research on 4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide. One direction is to further study its potential as an anticancer agent and to determine its effectiveness against different types of cancer. Another direction is to study its potential as an anti-inflammatory agent and to determine its effectiveness in reducing inflammation in different parts of the body. Additionally, further research can be done to determine the compound's potential as an antimicrobial agent and to study its effectiveness against different types of bacteria and fungi. Finally, research can be done to optimize the synthesis method of this compound to increase its yield and make it more accessible for further studies.

Synthesis Methods

The synthesis of 4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves several steps. The first step involves the reaction of 2-mercaptobenzothiazole with ethyl 2-bromoacetate in the presence of a base to form the intermediate product. The intermediate product is then reacted with pyrrolidine and sodium hydride to form the final product. The yield of the final product is around 50%.

Scientific Research Applications

4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several potential applications in scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body. Additionally, this compound has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of bacteria and fungi.

properties

Product Name

4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Molecular Formula

C21H21N3O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

4-methyl-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H21N3O2S2/c1-14-4-6-15(7-5-14)20(26)22-16-8-9-17-18(12-16)28-21(23-17)27-13-19(25)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,26)

InChI Key

IMUGWXLJEZXJSH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCCC4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.